5-Bromopyrimidin-4(5h)-one 5-Bromopyrimidin-4(5h)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16588883
InChI: InChI=1S/C4H3BrN2O/c5-3-1-6-2-7-4(3)8/h1-3H
SMILES:
Molecular Formula: C4H3BrN2O
Molecular Weight: 174.98 g/mol

5-Bromopyrimidin-4(5h)-one

CAS No.:

Cat. No.: VC16588883

Molecular Formula: C4H3BrN2O

Molecular Weight: 174.98 g/mol

* For research use only. Not for human or veterinary use.

5-Bromopyrimidin-4(5h)-one -

Specification

Molecular Formula C4H3BrN2O
Molecular Weight 174.98 g/mol
IUPAC Name 5-bromo-5H-pyrimidin-4-one
Standard InChI InChI=1S/C4H3BrN2O/c5-3-1-6-2-7-4(3)8/h1-3H
Standard InChI Key XFJQGUGFGQSZBH-UHFFFAOYSA-N
Canonical SMILES C1=NC=NC(=O)C1Br

Introduction

Chemical Identification and Structural Characteristics

Physicochemical Properties

While direct data on 5-bromopyrimidin-4(5H)-one are scarce, related compounds provide insights:

PropertyValue (Analog Data)Source Compound
Molecular Weight202.99 g/mol5-Bromo-4-pyrimidinecarboxylic acid
Melting Point128–132°C5-Bromo-2-chloro-4-(4-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)pyrimidine
SolubilitySoluble in CH2Cl2, DMF5-Bromopyrimidine derivatives
logP0.7 (predicted)Computational modeling

The bromine atom enhances electrophilicity at position 5, facilitating nucleophilic aromatic substitution (SNAr) reactions .

Synthesis and Derivatization

Microwave-Assisted Reactions

5-Bromopyrimidin-4(3H)-one derivatives are synthesized via microwave-assisted Sonogashira coupling, achieving yields >80% under ligand-free conditions. For example, 5-(phenylethynyl)pyrimidine is prepared using Pd catalysts and aryl acetylenes .

Functional Group Tolerance

Modifications at the 6-position of the pyrimidinone ring (e.g., isopropyl groups) and 5'-position of aryl substituents are well-tolerated, enabling library diversification. Compound 13a, featuring a 2-propoxy-phenyl group, exhibits PDE5 inhibition at 1.7 nM IC50 .

Pharmacological Applications

PDE5 Inhibition

5-Bromo-6-isopropyl-2-(2-propoxy-phenyl)pyrimidin-4(3H)-one demonstrates potent PDE5 inhibition, validated by X-ray crystallography (PDB: PDE5/2e and PDE5/10a). The bromine atom stabilizes enzyme-ligand interactions via halogen bonding with Gln817 .

Key SAR Insights:

  • 6-Position Substitution: Bulky groups (e.g., isopropyl) enhance binding affinity by occupying a hydrophobic pocket.

  • 5'-Aryl Modifications: Electron-donating groups (e.g., propoxy) improve solubility without compromising activity .

Anticancer Activity

Bromopyrimidine analogs inhibit cancer cell proliferation by targeting DNA synthesis and topoisomerases. Derivatives such as 5-bromo-2-chloro-4-(4-(biphenyl-4-ylsulfonyl)piperazin-1-yl)pyrimidine show IC50 values <10 µM against MCF-7 breast cancer cells .

Physicochemical and ADMET Profiling

Solubility and Permeability

5-Bromo-4-pyrimidinecarboxylic acid derivatives exhibit moderate aqueous solubility (2.28 mg/mL) and high gastrointestinal absorption (per QikProp predictions) .

Metabolic Stability

Cytochrome P450 screening indicates low inhibitory activity against CYP1A2, 2C19, 2C9, 2D6, and 3A4 isoforms, suggesting a favorable drug-drug interaction profile .

Emerging Applications

Agricultural Chemistry

5-Bromopyrimidine intermediates are precursors to flurprimidol, a plant growth regulator used to inhibit gibberellin biosynthesis .

Materials Science

Pyrimidine-based ligands facilitate the synthesis of luminescent metal-organic frameworks (MOFs) for sensing applications.

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